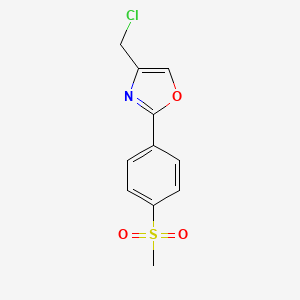

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound is characterized by a five-membered oxazole ring substituted at the 2-position with a 4-methanesulfonylphenyl group and at the 4-position with a chloromethyl group. The compound exhibits the molecular formula C11H10ClNO3S with a monoisotopic mass of 271.007 Da. This molecular architecture represents a sophisticated arrangement where the oxazole core serves as a central scaffold connecting two distinct functional domains.

The crystallographic data available for related oxazole compounds provides insight into the structural parameters that govern this class of molecules. Analysis of similar oxazole derivatives reveals that these compounds typically adopt planar or near-planar conformations for the heterocyclic ring system. The crystal structure of 5-(3,4-dimethoxyphenyl)oxazole demonstrates the typical geometric parameters for oxazole rings, with the compound crystallizing in the monoclinic space group P21. The unit cell parameters for this related structure include dimensions of a = 5.6243(2) Å, b = 8.6813(4) Å, and c = 20.6205(9) Å, with β = 91.817(2)°.

The molecular architecture of this compound incorporates several key structural features that influence its three-dimensional geometry. The presence of the methanesulfonyl group introduces additional steric and electronic effects that can impact the overall molecular conformation. The sulfonyl functionality, characterized by its tetrahedral geometry around the sulfur center, creates a bulky substituent that may influence intermolecular interactions and crystal packing arrangements. Furthermore, the chloromethyl substituent at the 4-position of the oxazole ring provides a reactive site that can participate in various chemical transformations while contributing to the overall molecular polarity and potential for hydrogen bonding interactions.

Electronic Structure and Orbital Configuration

The electronic structure of this compound reflects the complex interplay between the oxazole heterocycle, the aromatic phenyl system, and the electron-withdrawing effects of both the chloromethyl and methanesulfonyl substituents. Theoretical studies on oxazole derivatives using ab initio and density functional theory methods have provided comprehensive insights into the electronic properties of these systems. The geometric and electronic structure calculations reveal that substitution patterns significantly influence the charge distribution, bond lengths, and orbital configurations within the oxazole framework.

The presence of the methanesulfonyl group introduces strong electron-withdrawing character to the phenyl ring system, which in turn affects the electronic properties of the entire molecule. This electron-withdrawing effect can be quantified through analysis of the molecular orbital energies and charge distributions. The sulfonyl group, with its formal positive charge on sulfur and negative charges on the oxygen atoms, creates a significant dipole moment that influences both intramolecular and intermolecular interactions. The chloromethyl substituent also contributes electron-withdrawing character, albeit through a different mechanism involving the electronegativity of the chlorine atom.

Computational studies on related oxazole systems have demonstrated that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are sensitive to substituent effects. The incorporation of electron-withdrawing groups typically results in stabilization of both occupied and virtual orbitals, leading to increased electrophilic character of the heterocyclic system. For this compound, the cumulative effect of multiple electron-withdrawing substituents is expected to significantly influence the frontier orbital energies and chemical reactivity patterns.

The molecular orbital analysis reveals that the oxazole nitrogen and oxygen atoms participate in the aromatic π-system, contributing to the overall electronic delocalization within the five-membered ring. The phenyl ring system provides additional conjugation opportunities, particularly when considering the resonance interactions between the aromatic system and the oxazole heterocycle. The methanesulfonyl substituent, while primarily inductive in its electronic effects, can also participate in hyperconjugative interactions that further modulate the electronic structure of the molecule.

Comparative Analysis with Substituted Oxazole Derivatives

The structural and electronic properties of this compound can be better understood through systematic comparison with related oxazole derivatives documented in the chemical literature. The compound 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole, with molecular formula C11H10ClNO, represents a closely related analog where the methanesulfonyl group is replaced by a simple methyl substituent. This structural modification allows for direct assessment of the electronic and steric effects introduced by the sulfonyl functionality.

Comparative analysis reveals significant differences in molecular weight and predicted collision cross-sections between these related compounds. The 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole derivative exhibits a molecular ion peak at m/z 208.05237 for the [M+H]+ adduct with a predicted collision cross-section of 142.3 Ų. In contrast, the methanesulfonyl analog would be expected to show increased molecular dimensions and altered fragmentation patterns due to the additional SO2CH3 functionality.

Additional comparative insights can be gained from examination of other substituted oxazole derivatives present in the chemical databases. The compound 4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (molecular formula C12H12ClNO2) demonstrates how methoxy substitution influences the overall molecular properties. This compound, with a molecular weight of 237.68 g/mol, illustrates the incremental effects of substituent modifications on the basic oxazole scaffold. The presence of both methoxy and methyl substituents provides electron-donating character that contrasts with the electron-withdrawing nature of the methanesulfonyl and chloromethyl groups in the target compound.

The systematic analysis of substituent effects in oxazole chemistry has been extensively studied through nuclear magnetic resonance spectroscopy techniques. Research on substituent-induced chemical shifts in oxadiazole derivatives has revealed important correlations between electronic structure and spectroscopic properties. The application of Hammett substituent constants and related parameters demonstrates that electron-withdrawing substituents produce characteristic downfield shifts in carbon-13 nuclear magnetic resonance spectra, consistent with the expected electronic effects of the methanesulfonyl group.

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Electronic Character |

|---|---|---|---|---|

| This compound | C11H10ClNO3S | 271.007 Da | Methanesulfonyl, Chloromethyl | Electron-withdrawing |

| 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole | C11H10ClNO | 207.044 Da | Methyl, Chloromethyl | Mixed electronic effects |

| 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | C12H12ClNO2 | 237.68 g/mol | Methoxy, Methyl, Chloromethyl | Electron-donating/withdrawing |

| 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | C11H7ClF3NO | 261.63 g/mol | Trifluoromethyl, Chloromethyl | Strong electron-withdrawing |

The trifluoromethyl-substituted analog 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole provides another important point of comparison. With its molecular formula C11H7ClF3NO and molecular weight of 261.63 g/mol, this compound represents an even more electron-deficient system than the methanesulfonyl derivative. The trifluoromethyl group is known for its strong electron-withdrawing properties, making this compound useful for understanding the electronic spectrum of substituted oxazoles.

The crystallographic analysis of related oxazole compounds reveals important structural trends that inform our understanding of the target molecule. The crystal structure of 5-(4-(methylsulfonyl)phenyl)oxazole demonstrates the geometric parameters associated with sulfonyl-substituted oxazole systems. These structural data provide valuable reference points for predicting the three-dimensional arrangement and intermolecular interactions of this compound in the solid state.

Furthermore, recent advances in metabologenomic approaches have enabled the discovery of numerous naturally occurring oxazole-bearing compounds. These natural products, including terminal oxazole derivatives, provide additional context for understanding the structural diversity and biological significance of the oxazole scaffold. The identification of compounds such as lenzioxazole, permafroxazole, and tenebriazine demonstrates the wide range of structural modifications possible within the oxazole framework and highlights the importance of systematic structural characterization studies.

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-methylsulfonylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-17(14,15)10-4-2-8(3-5-10)11-13-9(6-12)7-16-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZKPLCHNWNZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178081-96-3 | |

| Record name | 4-(chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole typically proceeds via cyclization reactions involving substituted benzamides and halogenated acetone derivatives. The key steps include:

- Formation of the oxazole ring through cyclodehydration of appropriate precursors.

- Introduction of the chloromethyl group via reaction with dichloromethyl reagents.

- Incorporation of the 4-methanesulfonylphenyl substituent through the use of substituted benzamide starting materials bearing the methanesulfonyl group.

Preparation Method Based on 4-Methoxybenzamide Analogue

A closely related synthetic route for 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole, which can be adapted for the methanesulfonylphenyl derivative, is described as follows:

This method involves heating the benzamide with 1,3-dichloroacetone in refluxing xylene for 48 hours, with continuous removal of water to drive the cyclization. The chloromethyl group is introduced via the dichloroacetone reagent. The product is isolated as a tan solid with high purity.

Adaptation for 4-(Methanesulfonylphenyl) Substituent

To prepare this compound, the starting benzamide is substituted with a 4-methanesulfonylphenyl group instead of 4-methoxyphenyl. The presence of the sulfonyl group requires adjustment of reaction conditions to accommodate its electron-withdrawing nature and potential acidity.

A patent describing a related preparation method for oxazole derivatives with methanesulfonylphenyl substituents outlines the following approach:

This method emphasizes the importance of pH regulation during the ring closure to avoid decomposition of sensitive intermediates. The use of methyl alcohol and glycerine as solvents facilitates the reaction and stabilizes the product.

Reaction Mechanism Insights

The preparation involves initial nucleophilic attack of the benzamide nitrogen on the electrophilic carbon of the dichloromethyl ketone (1,3-dichloroacetone), followed by cyclization and dehydration to form the oxazole ring. The chloromethyl substituent originates from the dichloromethyl moiety of the acetone derivative.

The methanesulfonyl group on the phenyl ring influences the electron density and may affect the cyclization kinetics, requiring careful control of reaction parameters such as temperature, solvent polarity, and pH.

Comparative Summary of Preparation Methods

| Aspect | Method Using Xylene Reflux (4-Methoxyphenyl) | Method Using Methyl Alcohol/Glycerine (4-Methanesulfonylphenyl) |

|---|---|---|

| Starting Material | 4-Methoxybenzamide | 4-(Methanesulfonyl)benzamide |

| Halogenated Reagent | 1,3-Dichloroacetone | 1,3-Dichloroacetone |

| Solvent | Xylene | Methyl alcohol and glycerine mixture |

| Reaction Temperature | Reflux (~140°C) | 40–50°C |

| Reaction Time | 48 hours total | 4–8 hours |

| pH Control | Not specified | pH adjusted to 7.0–10.0 |

| Yield | 95% | >98% purity reported, yield optimized |

| Purification | Crystallization from isopropanol/water | Neutralization and crystallization |

Analytical Characterization During Preparation

Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra confirm the presence of chloromethyl protons (~4.7 ppm) and aromatic protons from the methanesulfonylphenyl group. The oxazole proton appears as a singlet near 8.2 ppm.

Infrared Spectroscopy (IR): Characteristic sulfonyl stretching bands (~1350 and 1170 cm^-1) and oxazole ring vibrations are monitored to confirm structure.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight and fragmentation consistent with the target compound.

Research Findings and Optimization Notes

The use of Dean-Stark apparatus in refluxing xylene effectively removes water formed during cyclization, driving the reaction to completion and improving yield.

pH regulation in solvent mixtures containing glycerine and methanol is critical for the stability of intermediates and final product, especially when electron-withdrawing sulfonyl groups are present.

Lower reaction temperatures with longer times in polar solvent mixtures can prevent decomposition and improve purity for sensitive substituted oxazoles.

Additional equivalents of 1,3-dichloroacetone added midway through the reaction enhance conversion rates and yields.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the chloromethyl group, resulting in a different functional group.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation: this compound-5-carboxylic acid.

Reduction: 4-(Hydroxymethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Information

- Molecular Formula: CHClNOS

- Molecular Weight: 271.72 g/mol

- SMILES Representation: CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl

- InChIKey: WJZKPLCHNWNZNZ-UHFFFAOYSA-N

Applications in Scientific Research

The compound has garnered interest in several areas:

Medicinal Chemistry

- Antimicrobial Activity: Preliminary studies suggest that compounds similar to 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole may exhibit antimicrobial properties due to their structural features, which can interact with bacterial cell membranes or inhibit essential enzymes.

- Anticancer Potential: The oxazole ring is known for its ability to modulate biological pathways involved in cancer progression. Research into derivatives of this compound could reveal novel anticancer agents.

Organic Synthesis

- Building Block for Complex Molecules: The chloromethyl and methanesulfonyl groups can serve as reactive sites for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex organic molecules.

- Functionalization Reactions: The presence of the oxazole ring allows for various functionalization reactions, which can lead to the development of new materials or pharmaceuticals.

Case Studies and Literature Insights

While specific literature on this compound is limited, related compounds have been extensively studied:

Case Study 1: Antimicrobial Properties

Research has shown that oxazole derivatives can inhibit bacterial growth. For instance, studies on similar compounds have demonstrated effectiveness against Gram-positive bacteria, indicating potential for further exploration of this compound's antimicrobial capabilities.

Case Study 2: Anticancer Activity

A study involving oxazole derivatives highlighted their ability to induce apoptosis in cancer cells. Such findings suggest that this compound may have similar effects and warrants investigation into its mechanism of action.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound provides stronger electron withdrawal compared to trifluoromethyl (CF3) or bromophenyl (Br-Ph) substituents, which may enhance stability in metabolic pathways .

- Chloromethyl Reactivity : All listed compounds retain the chloromethyl group, enabling nucleophilic substitution reactions for further derivatization .

- Biological Activity: Derivatives with methyl or halogen substituents (e.g., 4-CH3, 4-Cl) exhibit notable antimicrobial and acaricidal activities, suggesting the target compound may share similar bioactivity .

Antimicrobial and Antifungal Activity

Oxazole derivatives with chloromethyl groups and aromatic substituents demonstrate broad-spectrum antimicrobial activity. For example:

- 2-(4-Nitrobenzylidene)hydrazineyl-4-(chloromethyl)-1,3-thiazole (closely related to oxazoles) showed significant activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with IC50 values <10 µg/mL .

- 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole exhibited potent antifungal activity against Candida albicans due to the synergistic effect of the methyl and chloromethyl groups .

Acaricidal Activity

Novel oxazolines derived from chloromethyl-oxazole intermediates demonstrated superior acaricidal activity against Tetranychus cinnabarinus (carmine spider mites), with LC50 values as low as 0.05 mg/L, outperforming commercial acaricides like etoxazole .

Biological Activity

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, synthesis, and relevant research findings.

Structural Characteristics

- Molecular Formula : C11H10ClNO3S

- SMILES Notation : CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl

- InChIKey : WJZKPLCHNWNZNZ-UHFFFAOYSA-N

The structure features a chloromethyl group and a methanesulfonylphenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through multiple synthetic routes. One notable method involves the reaction of 1,3-dichloroacetone with p-toluamide under specific conditions to yield the desired product with high purity .

Anticancer Activity

Research has indicated that compounds within the oxazole class exhibit significant anticancer properties. A study on novel 1,3-oxazole sulfonamides showed that various derivatives could inhibit cancer cell growth effectively. The presence of halogens such as chlorine in specific positions was found to enhance activity against cancer cell lines . For instance:

- Compounds with a chlorine substituent at the two-position exhibited respectable growth inhibition.

- In contrast, relocating the chlorine to the three-position further suppressed cell growth.

Antimicrobial Properties

The oxazole derivatives have also been evaluated for their antimicrobial activities. A review highlighted that several oxazole compounds demonstrated potent antibacterial and antifungal activities against various strains, including multidrug-resistant bacteria . Specific findings include:

- Compounds showed strong activity against Staphylococcus aureus and Escherichia coli.

- The presence of sulfonamide groups significantly contributed to their antimicrobial efficacy.

The biological activity is believed to be linked to the inhibition of essential bacterial proteins like FtsZ, which is crucial for bacterial cell division. This mechanism has been explored in various studies, showcasing the potential of oxazole derivatives as effective antibacterial agents .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of halogenated 1,3-oxazole sulfonamides; identified optimal substitution patterns for enhanced activity. |

| Study 2 | Evaluated antimicrobial properties; demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. |

| Study 3 | Explored structure-activity relationships; highlighted the importance of sulfonamide groups in enhancing biological efficacy. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole?

- Methodology : Synthesis optimization requires careful control of reaction parameters. For example:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution in oxazole ring formation .

- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate chloromethylation, but stoichiometry must be adjusted to avoid over-chlorination .

- Temperature : Moderate temperatures (60–80°C) balance reaction rate and byproduct suppression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates the target compound from unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the oxazole ring and methanesulfonylphenyl group. For example, downfield shifts (~δ 8.5 ppm in ¹H NMR) indicate aromatic protons adjacent to the sulfonyl group .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~700 cm⁻¹ (C-Cl) validate functional groups .

- X-ray Crystallography : Resolves bond angles and torsional strain in the oxazole core, critical for structure-activity relationship (SAR) studies .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Byproducts :

- Over-chlorination : Excess Cl⁻ leads to di/tri-chlorinated analogs. Use scavengers (e.g., NaHCO₃) to quench residual Cl₂ .

- Oxazole ring-opening : Hydrolytic degradation under acidic conditions. Maintain pH > 6 during aqueous workups .

- Mitigation : TLC monitoring and iterative recrystallization in ethanol/water mixtures improve purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : Discrepancies in NMR coupling constants may arise from dynamic conformational changes.

- Solution : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the methanesulfonylphenyl group .

- Cross-validation : Compare experimental data with density functional theory (DFT)-calculated spectra to resolve ambiguities .

Q. What computational methods are used to study the electronic effects of substituents on the oxazole ring?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing methanesulfonyl group lowers LUMO energy, enhancing electrophilic attack susceptibility .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR modifications. Focus on hydrogen bonding with the sulfonyl group .

Q. How should researchers design experiments to study the compound’s stability under varying conditions?

- Accelerated Degradation Studies :

- Thermal stability : Heat samples to 40–80°C and monitor decomposition via HPLC .

- Photolytic stability : Expose to UV light (λ = 254 nm) and track oxazole ring integrity using LC-MS .

- pH-Dependent Hydrolysis : Incubate in buffers (pH 2–12) and quantify degradation products. The chloromethyl group is prone to hydrolysis at pH > 10 .

Q. What strategies address low yields in cross-coupling reactions involving the oxazole core?

- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand additives (Xantphos) improve Suzuki-Miyaura coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield (>75%) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay systems?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration variations).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.